![molecular formula C13H15N3O4 B13030246 (S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid](/img/structure/B13030246.png)
(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoic acid is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoic acid typically involves multiple steps. One common method starts with the regioselective alkylation of 4-methyluracil with ethyl bromoacetate to form an ester intermediate . This intermediate is then treated with hydrazine hydrate to yield a hydrazide . Subsequent reactions with carbon disulfide and potassium hydroxide produce an oxadiazole derivative . Further reactions with various electrophilic reagents lead to the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and various electrophilic reagents such as ethyl bromoacetate . Reaction conditions typically involve solvents like ethanol and bases like triethylamine .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as S-alkylated and N(3)-aminomethyl derivatives .
Applications De Recherche Scientifique
(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione
Uniqueness
(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoic acid is unique due to its specific structural features, including the pyrido[3,4-d]pyrimidine core and the butanoic acid side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(5-methyl-2,4-dioxo-1H-pyrido[3,4-d]pyrimidin-3-yl)butanoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-6(2)10(12(18)19)16-11(17)9-7(3)4-14-5-8(9)15-13(16)20/h4-6,10H,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
MTADWJJOFPBKMZ-JTQLQIEISA-N |
SMILES isomérique |
CC1=CN=CC2=C1C(=O)N(C(=O)N2)[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CC1=CN=CC2=C1C(=O)N(C(=O)N2)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



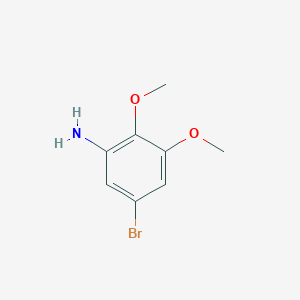
![Ethyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13030180.png)


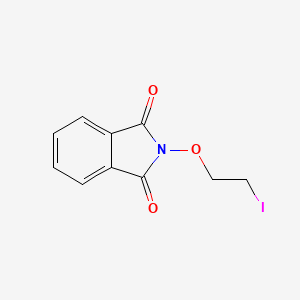
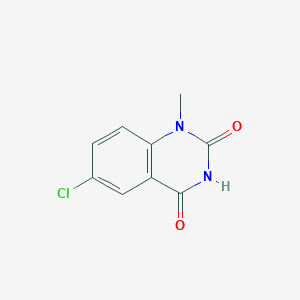

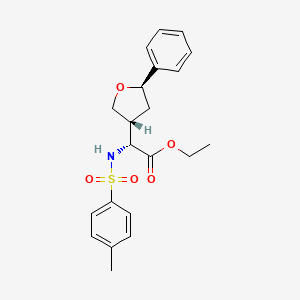
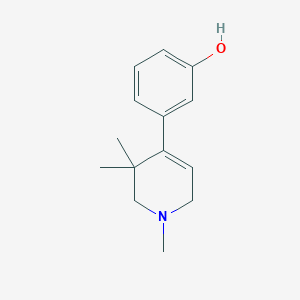
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-1-yl)acetic acid](/img/structure/B13030225.png)

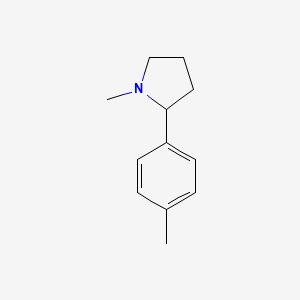
![Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate](/img/structure/B13030255.png)
